

4-Methylpiperazin-2-one physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methylpiperazin-2-one

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An In-depth Technical Guide to 4-Methylpiperazin-2-one

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological significance of **4-Methylpiperazin-2-one**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Compound Identification

4-Methylpiperazin-2-one is a heterocyclic organic compound and a derivative of piperazine. It features a methyl group at the 4-position and a carbonyl group at the 2-position of the piperazine ring. This scaffold is of significant interest in medicinal chemistry.

Identifier	Value
IUPAC Name	4-Methylpiperazin-2-one
Synonyms	N-Methylpiperazinone, 1-Methyl-3-piperizinone, 4-Methyl-2-piperazinone, 1-Methylpiperazin-3-one, 1-Methyl-3-oxopiperazine
CAS Number	34770-60-0[1][2][3]
Molecular Formula	C ₅ H ₁₀ N ₂ O[1][2][3][4]
SMILES	O=C1NCCN(C)C1[2]
InChIKey	KVIZTDNKHOCNAM-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of **4-Methylpiperazin-2-one** are summarized below. The compound is a white to light yellow crystalline solid at room temperature.[1] It is slightly soluble in water but shows solubility in some organic solvents.[1]

Table 1: Physical Properties of **4-Methylpiperazin-2-one**

Property	Value	Source
Molar Mass	114.15 g/mol	[1][3][4]
Appearance	White to light yellow crystalline solid	[1]
Melting Point	85-89 °C	[1]
Boiling Point	261 °C	[1]
Density	1.037 g/cm ³	[1]
Flash Point	112 °C	[1]
Water Solubility	Slightly soluble	[1]

Table 2: Chemical and Safety Properties of **4-Methylpiperazin-2-one**

Property	Value / Information	Source
pKa (Predicted)	15.58 ± 0.20	[1]
Stability	Chemically stable under standard ambient conditions. Moisture sensitive.	[1][5]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.	[1][2]
Hazards	Irritating to eyes, respiratory system, and skin.	[1]

Experimental Protocols

General Synthesis Pathway

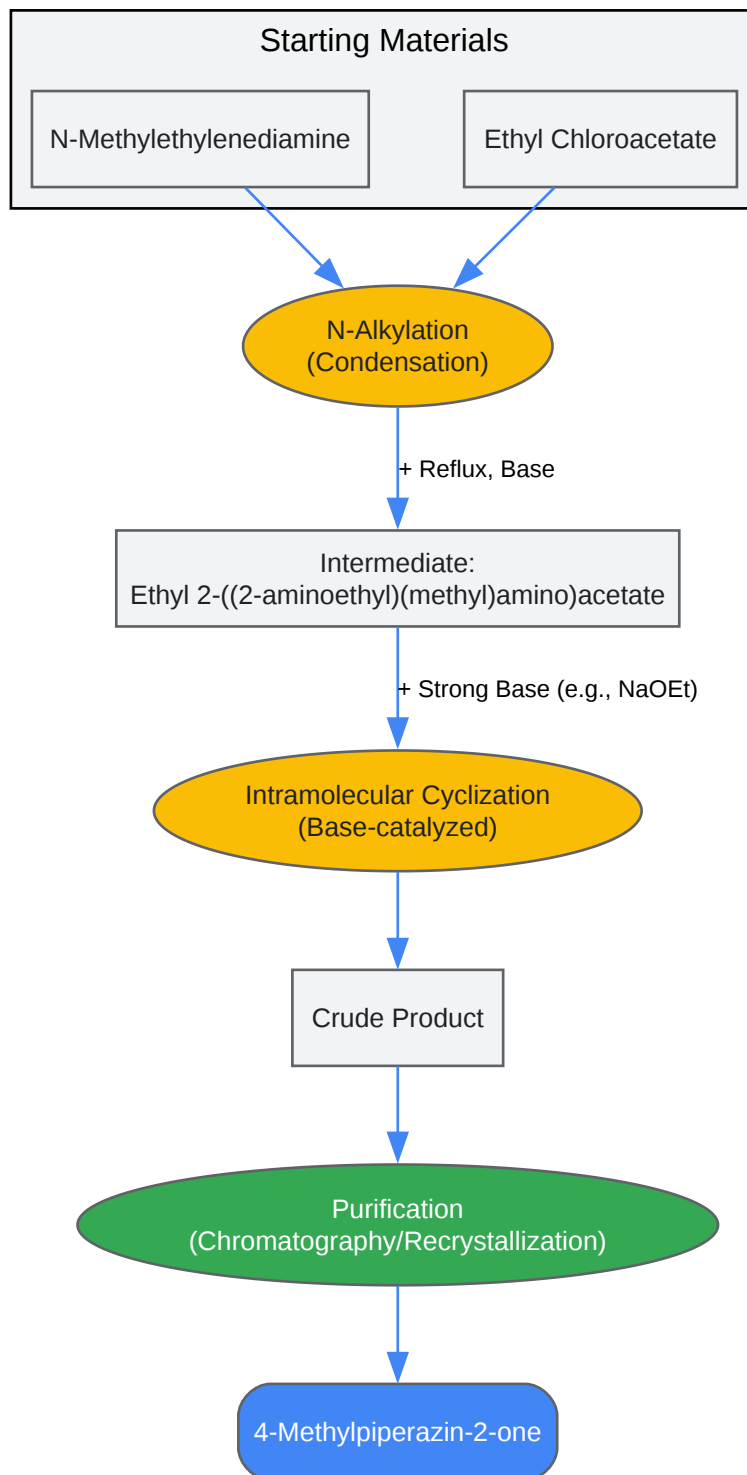
The synthesis of piperazin-2-ones can be achieved through various strategies, often involving cyclization reactions. A common approach is the intramolecular cyclization of an N-substituted ethylenediamine derivative. While specific literature detailing a high-yield synthesis for **4-Methylpiperazin-2-one** is not abundant, a plausible and widely utilized method involves the reaction between an activated acetic acid derivative and N-methylethylenediamine, followed by cyclization.

Representative Protocol: Synthesis via Cyclization

- **Reaction Setup:** To a solution of N-methylethylenediamine (1.1 equivalents) in a suitable solvent such as toluene or xylene, slowly add ethyl chloroacetate (1 equivalent).
- **Condensation:** The reaction mixture is heated to reflux for 4-6 hours to facilitate the initial N-alkylation. A base, such as triethylamine or potassium carbonate, may be added to scavenge the HCl byproduct.
- **Cyclization:** After the initial condensation, a strong base like sodium ethoxide is added to the reaction mixture, and heating is continued for another 8-12 hours to promote intramolecular cyclization via amide formation, yielding **4-Methylpiperazin-2-one**.

- **Workup and Purification:** The reaction is cooled to room temperature and quenched with water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography or recrystallization to yield the final product.

General Synthesis Workflow for 4-Methylpiperazin-2-one



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A plausible synthetic workflow for **4-Methylpiperazin-2-one**.

Analytical Characterization

The identity and purity of synthesized **4-Methylpiperazin-2-one** are typically confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: A solution of the compound in a deuterated solvent (e.g., CDCl_3) is prepared. The spectrum is expected to show distinct signals for the methyl protons, and the four non-equivalent methylene protons on the piperazinone ring, as well as a signal for the N-H proton.
 - ^{13}C NMR: The spectrum will confirm the presence of the carbonyl carbon, the methyl carbon, and the methylene carbons of the heterocyclic ring.
- Mass Spectrometry (MS):
 - LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is used to determine the molecular weight of the compound and assess its purity. The sample is dissolved in a suitable solvent (e.g., methanol/water mixture), injected into the LC system, and the eluent is analyzed by the mass spectrometer. The expected molecular ion peak $[\text{M}+\text{H}]^+$ would be at m/z 115.16.[\[6\]](#)
- High-Performance Liquid Chromatography (HPLC):
 - Purity is assessed by dissolving the compound in the mobile phase and injecting it into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. A single major peak indicates a high degree of purity.

Biological Activity and Signaling Pathways

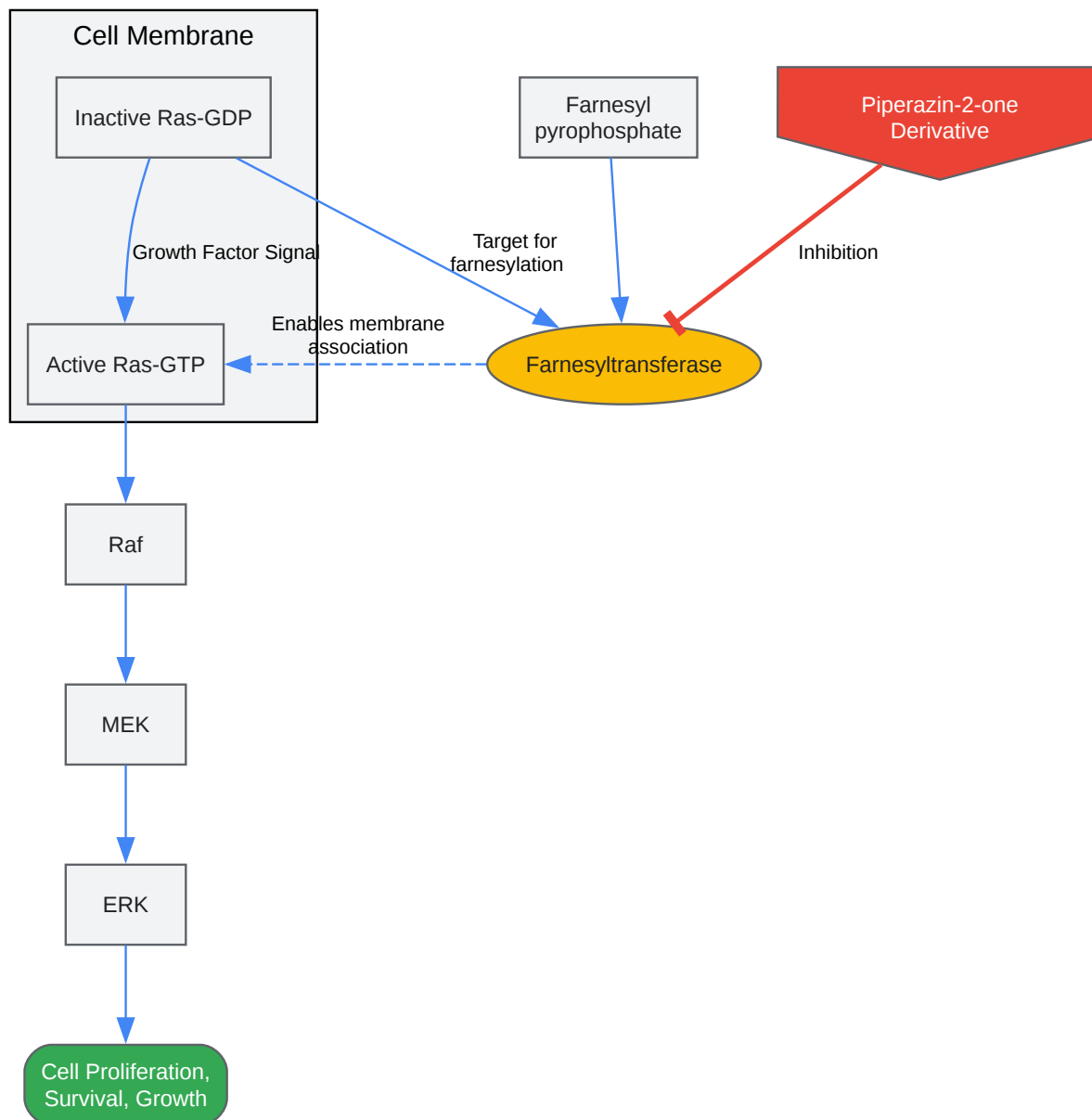
The piperazin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[\[7\]](#) Derivatives have been investigated for various therapeutic applications.

- Anticancer Activity: Certain piperazin-2-one derivatives have demonstrated significant potential as anticancer agents.[\[7\]](#) A key mechanism of action is the inhibition of

farnesyltransferase. This enzyme is critical for the post-translational modification of Ras proteins, which are small GTPases that act as molecular switches in cell signaling. By inhibiting farnesyltransferase, these compounds can disrupt the Ras signaling cascade (Ras-Raf-MEK-ERK pathway), which is often overactive in many human cancers, thereby reducing cell proliferation and promoting apoptosis.[7]

- Antimicrobial and Other Activities: Various derivatives of the piperazine and piperazinone core have shown promising antibacterial and antifungal activities.[8][9][10] Furthermore, the scaffold has been explored for developing agents with neuroprotective properties and as ligands for specific receptors, such as serotonin receptors.[7][11]

Ras Signaling Pathway Inhibition

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Inhibition of the Ras signaling pathway by farnesyltransferase inhibitors.

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References

- 1. chembk.com [chembk.com]
- 2. 34770-60-0|4-Methylpiperazin-2-one|BLD Pharm [bldpharm.com]
- 3. Matrix Scientific 4-METHYLPIPERAZIN-2-ONE4-MET-1, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. 1-Methylpiperazin-2-one | C₅H₁₀N₂O | CID 4399042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Activity of (2-Substituted-4-methylthiazol-5-yl) (4-substituted piperazin-1-yl)methanone Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 11. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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